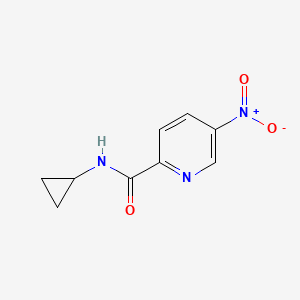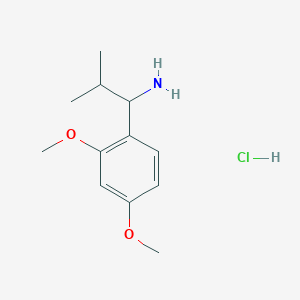
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
The compound “1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride” is a chemical compound with the linear formula C9H14ClNO2 .
Synthesis Analysis
The synthesis of compounds similar to “1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride” has been reported in the literature. For instance, the synthesis of N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives was based on the dithiolopyrrolone scaffold . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single crystal X-ray diffraction (SCXRD) techniques . SCXRD provides molecular and structural elucidation at atomic level resolution, including absolute stereochemistry .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Scientific Research Applications
Synthesis and Characterization
- Test Purchase and Identification : The compound was involved in a study where its identification was confirmed using a variety of analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. The study highlighted the chemical's existence in polymorphic forms and its potential for psychoactive effects in humans (Power et al., 2015).
Chemical Synthesis
- Novel Synthesis Methods : The chemical has been used in innovative synthesis methods, offering operational simplicity, mild reaction conditions, environmentally friendly procedures, and high yield, indicating its potential for industrial applications (Su Wei-ke, 2008).
Structural Analysis
- Conformational Analyses : Studies have detailed the crystal structures and conformational analyses of derivatives, enhancing understanding of their molecular interactions and potential applications in various scientific fields (Nitek et al., 2020).
Catalysis and Reaction Mechanisms
- Asymmetric Reactions : The compound has been used in the synthesis of novel ligands and the facilitation of asymmetric reactions, which are crucial in the production of optically active substances, indicating its significance in synthetic chemistry and pharmaceutical applications (Ding et al., 2010).
Antineoplastic Research
- Antineoplastic Agent Synthesis : Research has involved the synthesis of derivatives with significant antineoplastic properties, highlighting the compound's potential in cancer research and drug development (Pettit et al., 2003).
Materials Science
- Photopolymerization : The compound has been used in the development of novel materials for photopolymerization processes, indicating its potential in materials science and engineering (Guillaneuf et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8(2)12(13)10-6-5-9(14-3)7-11(10)15-4;/h5-8,12H,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEYZCDRYDDASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-methyl-thieno[2,3-b]pyridine](/img/structure/B1457890.png)
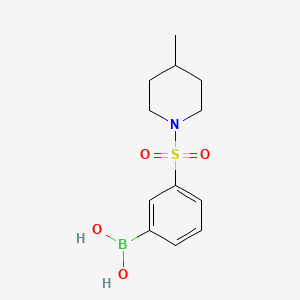

![C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B1457896.png)
![2-[2-(2-Chlorophenyl)phenyl]propan-2-OL](/img/structure/B1457897.png)
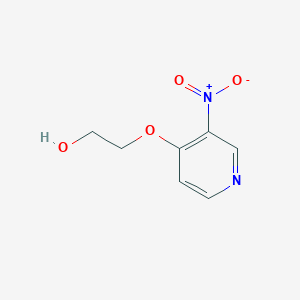
![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)
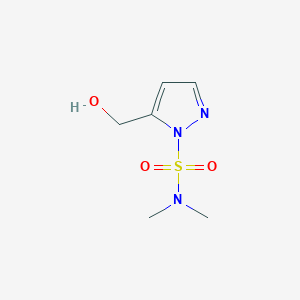
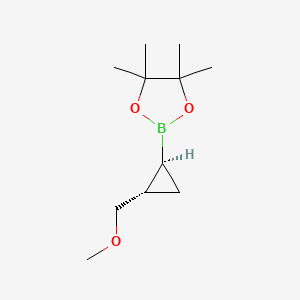
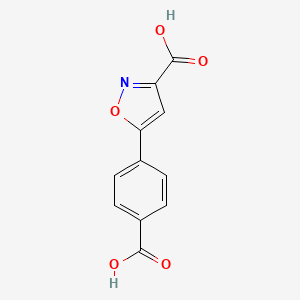

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)
